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Compound of Interest

Compound Name: 2,6-Dimethylphenylboronic acid

Cat. No.: B034878 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2,6-Dimethylphenylboronic acid is a versatile organoboron reagent extensively

utilized in organic synthesis and medicinal chemistry.[1] Its primary application lies in the

palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form sterically hindered biaryl

structures, which are crucial motifs in a wide range of pharmaceutical compounds, including

anti-inflammatory and anti-cancer drugs.[1][2] The two methyl groups ortho to the boronic acid

moiety introduce steric hindrance that can influence the conformation of the final biaryl product,

making it a valuable tool for designing molecules with specific three-dimensional topographies

for structure-activity relationship (SAR) studies. These application notes provide an overview of

its properties, common reaction conditions, and detailed protocols for its use in synthesizing

pharmaceutical intermediates.

Key Properties of 2,6-Dimethylphenylboronic Acid:
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Property Value Reference

CAS Number 100379-00-8 [1][3]

Molecular Formula C₈H₁₁BO₂ [1][3]

Molecular Weight 149.98 g/mol [1][3]

Appearance
White to off-white crystalline

powder
[1]

Melting Point 105 °C (decomposes) [1]

Synonyms
2,6-Dimethylbenzeneboronic

acid, 2,6-Xylylboronic acid
[1]

Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the

formation of carbon-carbon bonds between organoboron compounds and organohalides.[4]

This reaction is highly valued in the pharmaceutical industry for its mild conditions, tolerance of

diverse functional groups, and the stability of the boronic acid reagents.[5][6]

The catalytic cycle, shown below, involves three main steps:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (Ar¹-X) to form a

palladium(II) complex.

Transmetalation: In the presence of a base, the aryl group from the boronic acid (Ar²) is

transferred to the palladium(II) complex, displacing the halide.

Reductive Elimination: The two aryl groups (Ar¹ and Ar²) are coupled, forming the biaryl

product and regenerating the palladium(0) catalyst.[7][8]
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Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Commonly Used Reagents and Conditions:

The success of a Suzuki-Miyaura coupling reaction often depends on the careful selection of

catalyst, ligand, base, and solvent. The table below summarizes common conditions suitable

for coupling with 2,6-dimethylphenylboronic acid.
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Component Examples
Typical
Amount/Concentrat
ion

Notes

Palladium Catalyst
Pd(PPh₃)₄, Pd(OAc)₂,

[PdCl₂(dppf)]
1-10 mol%

Buchwald precatalysts

(e.g., XPhos Pd G3)

are also highly

effective and air-

stable.[9]

Ligand
PPh₃, PCy₃, SPhos,

XPhos, dppf

1-2 equivalents

relative to Pd

Often used with Pd

sources like Pd(OAc)₂

or Pd₂(dba)₃.[9][10]

Base
K₂CO₃, K₃PO₄,

Cs₂CO₃, Na₂CO₃
2-3 equivalents

The choice of base

can significantly

impact reaction rate

and yield.[8][9]

Solvent System

1,4-Dioxane/H₂O,

Toluene/H₂O, DMF,

Acetonitrile

0.1 - 0.5 M

Biphasic systems are

common and often

improve reaction

efficiency.[8][9]

Temperature 80 - 110 °C
Varies by substrate

reactivity.

Microwave irradiation

can sometimes

accelerate the

reaction.[11]

Experimental Protocols and Workflow
The general workflow for a Suzuki-Miyaura coupling reaction involves careful setup under an

inert atmosphere, reaction monitoring, and subsequent purification.
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1. Reagent Preparation
(Aryl Halide, Boronic Acid, Base)

2. Flask Setup
(Evacuate & Backfill with N₂/Ar)

3. Add Catalyst & Degassed Solvent

4. Heat and Stir
(e.g., 80-100 °C, 2-24h)

5. Reaction Monitoring
(TLC or LC-MS)

Incomplete

6. Aqueous Workup
(Extraction with Organic Solvent)

Complete

7. Purification
(Flash Column Chromatography)

8. Product Characterization
(NMR, MS)

Click to download full resolution via product page

General experimental workflow for Suzuki-Miyaura coupling.
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Protocol 1: General Procedure for the Synthesis of a 2,6-
Dimethylbiaryl Compound
This protocol provides a general method for the coupling of 2,6-dimethylphenylboronic acid
with a generic aryl bromide.

Materials:

Aryl bromide (1.0 equiv)

2,6-Dimethylphenylboronic acid (1.2-1.5 equiv)

[PdCl₂(dppf)] (2-5 mol%)

Potassium carbonate (K₂CO₃) (3.0 equiv)

1,4-Dioxane (degassed)

Water (degassed)

Nitrogen or Argon gas supply

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

To a dry Schlenk flask, add the aryl bromide (1.0 equiv), 2,6-dimethylphenylboronic acid
(1.2 equiv), and potassium carbonate (3.0 equiv).

Add the palladium catalyst, [PdCl₂(dppf)] (0.03 equiv).

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times

to ensure an inert atmosphere.[4]

Via syringe, add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a final

concentration of approximately 0.2 M with respect to the aryl bromide.[9]

Heat the reaction mixture to 90-100 °C with vigorous stirring.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed

(typically 4-18 hours).

Once complete, cool the reaction mixture to room temperature.

Dilute the mixture with ethyl acetate and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel using an appropriate

solvent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl compound.

Characterize the final product using NMR and Mass Spectrometry.

Protocol 2: Synthesis of 3-Bromo-5-(2,6-
dimethylphenyl)-2,6-dimethylpyridine
This protocol is a representative example adapted from procedures involving sterically hindered

boronic acids and polyhalogenated pyridines.[12][13]

Reactant Table:
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Reagent M.W. ( g/mol ) Amount Equivalents

3,5-Dibromo-2,6-

dimethylpyridine
265.96 266 mg (1.0 mmol) 1.0

2,6-

Dimethylphenylboroni

c acid

149.98 180 mg (1.2 mmol) 1.2

Tetrakis(triphenylphos

phine)palladium(0)
1155.56 35 mg (0.03 mmol) 0.03

Cesium Carbonate

(Cs₂CO₃)
325.82 978 mg (3.0 mmol) 3.0

1,4-Dioxane/Water

(4:1)
- 5 mL -

Procedure:

In a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser,

combine 3,5-dibromo-2,6-dimethylpyridine (266 mg, 1.0 mmol), 2,6-dimethylphenylboronic
acid (180 mg, 1.2 mmol), and cesium carbonate (978 mg, 3.0 mmol).

Add tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol).

Seal the flask with a septum, and purge with nitrogen for 15 minutes.

Add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

Heat the mixture to 95 °C and stir for 12 hours. The mixture will appear as a dark

suspension.

After cooling to room temperature, monitor the reaction by LC-MS to confirm the formation of

the mono-coupled product and consumption of starting material.

Dilute the reaction mixture with 20 mL of ethyl acetate and filter through a pad of celite to

remove inorganic salts and catalyst residues.
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Wash the filtrate with 15 mL of water and 15 mL of brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

Purify the resulting crude oil via flash column chromatography (silica gel, 5% ethyl acetate in

hexanes) to isolate the 3-bromo-5-(2,6-dimethylphenyl)-2,6-dimethylpyridine product.

Conclusion: 2,6-Dimethylphenylboronic acid is an indispensable building block for the

synthesis of complex biaryl pharmaceutical intermediates. Its application in Suzuki-Miyaura

cross-coupling reactions provides a reliable and versatile method for constructing sterically

demanding C-C bonds. The protocols and data presented herein offer a comprehensive guide

for researchers to effectively utilize this reagent in drug discovery and development projects.

Proper optimization of catalysts, bases, and solvents is key to achieving high yields and purity

in these transformations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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